

Pfk-158 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: Pfk-158

Cat. No.: B610067

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Application Notes and Protocols for PFK-158

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and cellular application of **PFK-158**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The provided protocols and diagrams are intended to guide researchers in utilizing **PFK-158** effectively in cell-based assays.

Product Information

- Product Name: **PFK-158**
- Synonyms: (2E)-1-(4-Pyridinyl)-3-[7-(trifluoromethyl)-2-quinolinyl]-2-propen-1-one, PFK 158, PFK158
- CAS Number: 1462249-75-7[1]
- Molecular Formula: C₁₈H₁₁F₃N₂O[1]
- Molecular Weight: 328.29 g/mol [1]
- Mechanism of Action: **PFK-158** is a selective inhibitor of PFKFB3, a key enzyme that regulates glycolysis. By inhibiting PFKFB3, **PFK-158** reduces glucose uptake, ATP

production, and lactate release, leading to the induction of apoptosis and autophagy in cancer cells.

Solubility Data

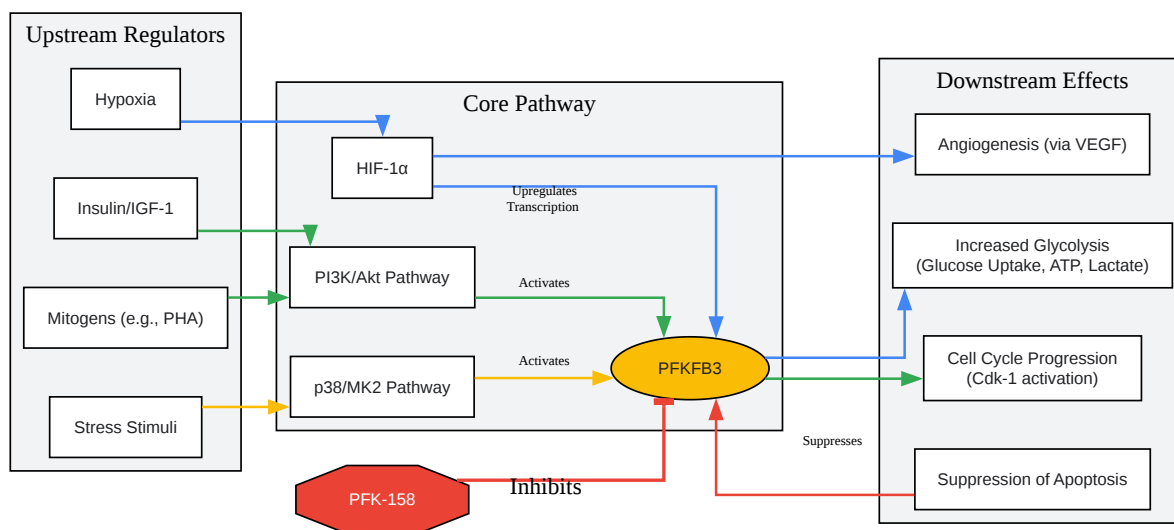
The solubility of **PFK-158** is critical for the preparation of stock solutions and for its effective use in in vitro experiments. The following table summarizes the reported solubility of **PFK-158** in various solvents.

Solvent	Concentration	Remarks	Source(s)
DMSO	50 mg/mL (152.30 mM)	Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened DMSO.	
15 mg/mL (45.69 mM)	-		
2 mg/mL	Requires warming.		
Ethanol	4 mg/mL (12.18 mM)	-	
Water	Insoluble	-	

Note: Solubility can be affected by factors such as temperature, purity, and the presence of water in the solvent. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Signaling Pathways Involving PFKFB3

PFK-158, by inhibiting PFKFB3, impacts several critical signaling pathways involved in cell metabolism, proliferation, and survival.



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Figure 1: PFKFB3 Signaling Pathways and **PFK-158** Inhibition.

Experimental Protocols

Preparation of **PFK-158** Stock Solution

This protocol describes the preparation of a concentrated stock solution of **PFK-158** in DMSO.

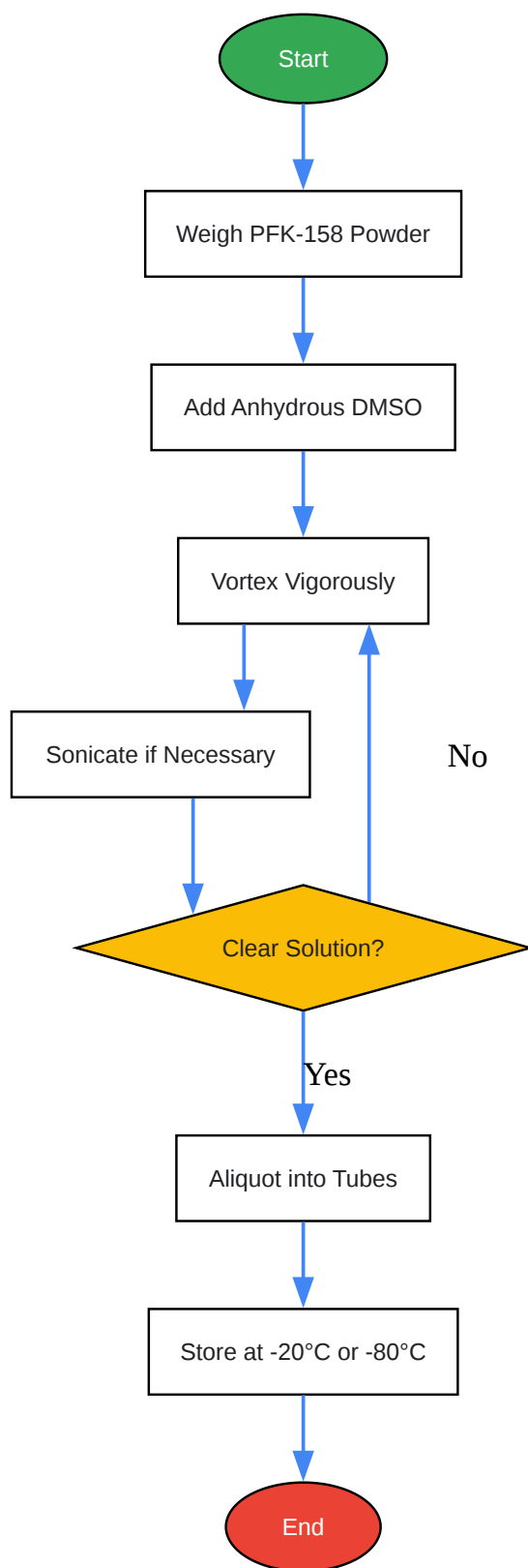
Materials:

- **PFK-158** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Ultrasonic bath

Procedure:

- Weighing: Accurately weigh the desired amount of **PFK-158** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 152.3 mM).
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle warming may also aid dissolution for lower concentrations.
- Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).



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Figure 2: Workflow for **PFK-158** Stock Solution Preparation.

Application of PFK-158 in Cell Culture

This protocol outlines the steps for diluting the **PFK-158** stock solution and treating cells in culture.

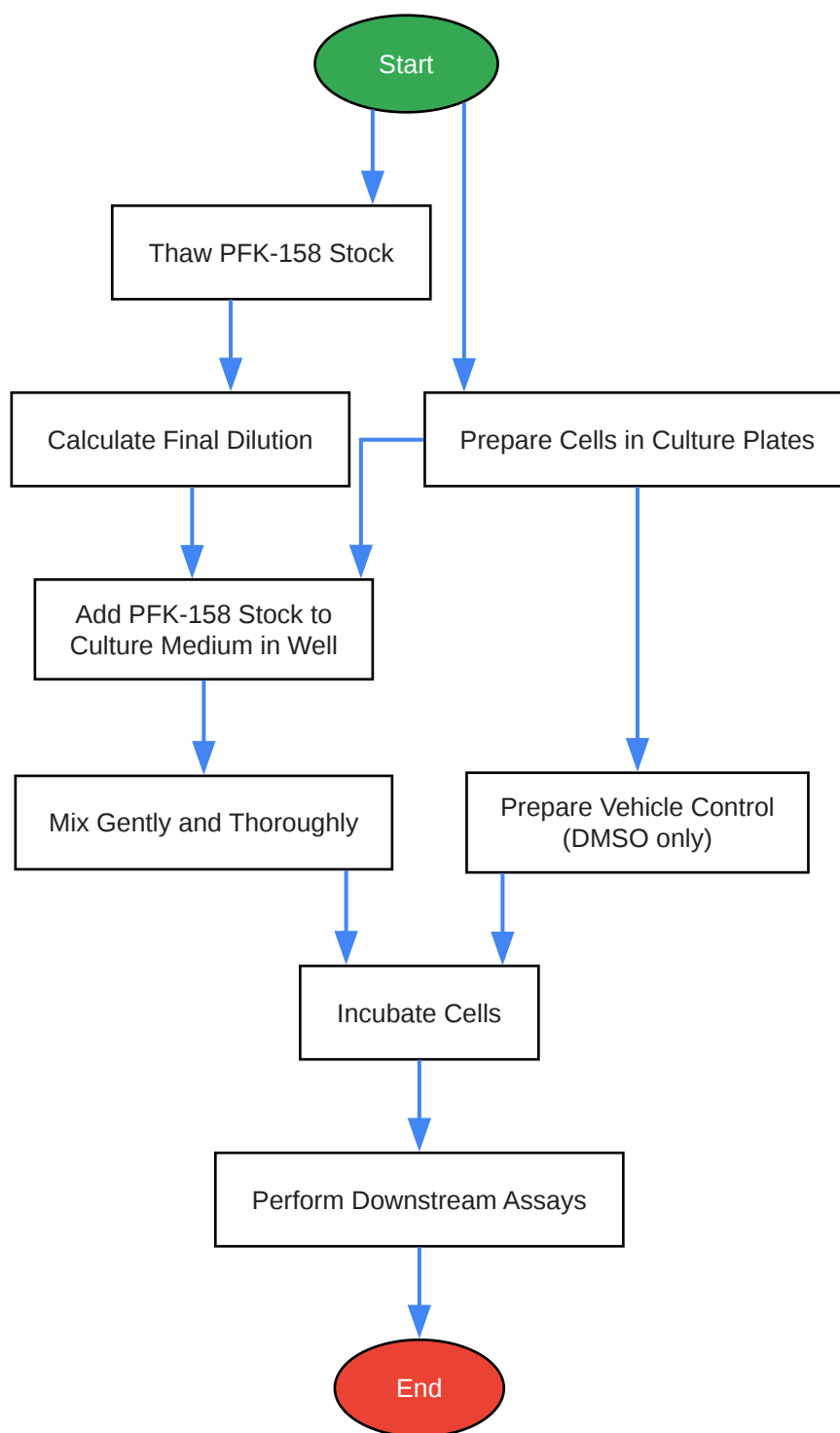
Materials:

- Prepared **PFK-158** stock solution in DMSO
- Complete cell culture medium appropriate for the cell line
- Cultured cells ready for treatment
- Sterile pipette tips and tubes

Procedure:

- Thawing the Stock: Thaw a single aliquot of the **PFK-158** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended):
 - To minimize precipitation and ensure accurate pipetting of small volumes, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium.
 - For example, to achieve a final concentration of 10 μM in the well, you could prepare a 1 mM intermediate solution by diluting the 152.3 mM stock.
- Final Dilution and Treatment:
 - Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture wells.
 - Crucially, add the **PFK-158** solution directly to the cell culture medium in the well and mix immediately by gentle swirling or pipetting up and down. Do not add the DMSO stock to an empty well.

- The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
- Control Group: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the **PFK-158**-treated groups.
- Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, apoptosis, western blotting).



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Figure 3: Workflow for Treating Cells with **PFK-158**.

In Vitro Experimental Examples

PFK-158 has been utilized in a variety of cell-based assays to investigate its biological effects.

Assay Type	Cell Lines	Concentration Range	Incubation Time	Observed Effects	Source(s)
Apoptosis Assay	OV2008, C13	10 μ M (with Carboplatin)	24 hours	Significant increase in apoptosis.	
Protein Expression	C13, HeyA8MDR	0-10 μ M	24 hours	Dose-dependent decrease in p-PFKFB3 and p-cPLA2.	
Autophagy Analysis	C13, HeyA8MDR	0-10 μ M	24 hours	Downregulation of p62/SQSTM1 and upregulation of LC3BII.	
Proliferation Assay	C13, HeyA8MDR	10 μ M (with Cisplatin)	24 hours	Synergistic anti-proliferative effects.	
Glycolysis Inhibition	H28, H226, H2052, EMMeso	0-20 μ M	Not specified	Decreased glucose uptake, LDH activity, and ATP levels.	

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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